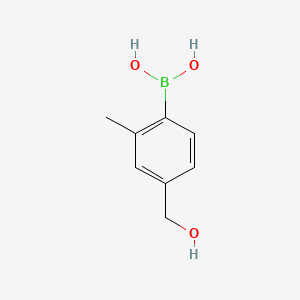

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJFMZDMFLQDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726922 | |

| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-66-9 | |

| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: A Multi-Technique, Mechanistic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a bifunctional organoboron compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in applications such as the Suzuki-Miyaura cross-coupling reaction necessitates unambiguous structural verification and purity assessment.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth framework for the complete structure elucidation of this molecule. We move beyond simple data reporting to explain the causal-driven choices behind a multi-technique analytical workflow, ensuring a self-validating and robust characterization. The methodologies detailed herein—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy—are designed to provide orthogonal data points that, when synthesized, deliver an unequivocal confirmation of the molecular structure.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as key coupling partners in palladium-catalyzed reactions that form new carbon-carbon bonds.[1] Structurally, they are characterized by a trivalent, sp²-hybridized boron atom with a vacant p-orbital, which defines their Lewis acidity and reactivity.[2] The target molecule, this compound, incorporates three key functionalities: the reactive boronic acid group, a nucleophilic hydroxymethyl group, and a methyl-substituted aromatic ring. This unique combination makes it a valuable intermediate for creating complex molecular architectures, particularly in drug discovery programs where boron-containing compounds are gaining prominence.[3][4][5]

However, the characterization of boronic acids is not without its challenges. The primary complicating factor is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium between the monomer and the trimer can lead to complex or misleading spectroscopic data if not properly managed. The workflow described in this guide is explicitly designed to address this challenge and ensure accurate structural assignment.

Foundational Physicochemical & Structural Properties

Before embarking on spectroscopic analysis, a summary of the expected foundational properties provides a critical baseline for validation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | Calculated |

| Molecular Weight | 165.98 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a white to off-white solid | [8] |

| Solubility | Soluble in polar organic solvents (Methanol, DMSO, Acetone) | [8] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

The Elucidation Workflow: A Strategy of Orthogonal Validation

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's constitution, and together they build an unassailable case for the proposed structure. Our workflow is designed as a self-validating system where the results from one technique inform and are confirmed by the next.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. reddit.com [reddit.com]

- 8. CAS 59016-93-2: (4-Hydroxymethylphenyl)boronic acid [cymitquimica.com]

An In-depth Technical Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, with the CAS Number 166386-66-9, is a specialized organoboron compound that is gaining interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a member of the arylboronic acid family, it serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[3] This reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, essential for the construction of complex molecular architectures found in many pharmaceutical agents.[3]

The unique structural features of this molecule—a boronic acid group, a hydroxymethyl substituent, and a methyl group on the phenyl ring—confer specific reactivity and solubility properties. The boronic acid moiety is the key functional group for Suzuki-Miyaura coupling, while the hydroxymethyl group can be a site for further chemical modification or can influence the compound's pharmacokinetic properties. The methyl group's presence provides steric and electronic effects that can fine-tune the reactivity of the boronic acid and the properties of the resulting coupled products.

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis and characterization, key applications, and essential safety and handling information.

Physicochemical Characteristics

While detailed experimental data for this compound is not extensively published, its properties can be inferred from data on its isomers and related arylboronic acids. It is a solid at room temperature and should be stored in a dry environment.[1]

| Property | Value | Source |

| CAS Number | 166386-66-9 | [1] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2] |

| Molecular Weight | 165.98 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry place at room temperature. |

Synthesis and Purification

The synthesis of substituted phenylboronic acids can be achieved through several established methods. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] For this compound, a plausible synthetic route would start from a suitably protected 4-(bromomethyl)-3-methylbromobenzene to avoid unwanted reactions with the Grignard reagent.

Proposed Synthetic Workflow

Sources

- 1. Boronic acid, [4-(hydroxymethyl)-2-methylphenyl]- (9CI) [cymitquimica.com]

- 2. This compound (CAS No. 166386-66-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Hydroxymethyl)phenylboronic acid = 95 59016-93-2 [sigmaaldrich.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

A Technical Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, a versatile bifunctional reagent crucial for researchers and professionals in drug development and synthetic chemistry. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, the logic of its analytical validation, and its strategic application in modern organic synthesis, particularly in carbon-carbon bond formation.

Physicochemical Properties and Identification

This compound is an organoboron compound featuring both a nucleophilic hydroxymethyl group and a synthetically versatile boronic acid moiety. This unique combination allows for sequential or orthogonal functionalization, making it a valuable building block. Its core properties are summarized below.

| Property | Data | Source |

| Molecular Formula | C₈H₁₁BO₃ | [1][2] |

| Molecular Weight | 165.98 g/mol | [1][2] |

| CAS Number | 166386-66-9 | [1] |

| Appearance | White to off-white solid | [2] |

| Synonyms | 4-(Hydroxymethyl)-2-methylphenylboronic acid | [2] |

| H-Bond Donor Count | 3 | [1] |

| H-Bond Acceptor Count | 3 | [1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids, including the title compound, is a well-established process. The most common and industrially scalable approach involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. The choice of this pathway is dictated by the high reliability and commercial availability of the starting materials.

A plausible and robust synthetic route starting from 2-bromo-5-(bromomethyl)toluene is outlined below. This precursor is chosen for its commercial availability and the differential reactivity of the benzylic and aryl bromides.

Caption: General Synthetic Workflow for Arylboronic Acid Preparation.

Experimental Protocol: Synthesis

-

Step 1: Protection/Hydrolysis: The starting aryl bromide, if not already containing the hydroxymethyl group, must be appropriately functionalized. For a precursor like 4-bromo-2-methylbenzyl bromide, selective hydrolysis of the benzylic bromide is performed, often using a mild base like sodium carbonate in an aqueous solvent mixture to yield (4-bromo-2-methylphenyl)methanol. This step is critical to ensure the Grignard reagent forms at the aryl position.

-

Step 2: Grignard Reagent Formation: Under an inert atmosphere (e.g., Argon or Nitrogen), magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of the (4-bromo-2-methylphenyl)methanol intermediate in THF is added dropwise to initiate the formation of the Grignard reagent. The persistence of this reaction is self-validating, indicated by heat evolution and the consumption of magnesium.

-

Step 3: Borylation: The Grignard solution is cooled to -78 °C (a dry ice/acetone bath). A trialkyl borate, typically trimethyl borate or triisopropyl borate, is added slowly. The low temperature is crucial to prevent over-alkylation of the boron center.

-

Step 4: Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

-

Step 5: Purification: The crude product is often purified by recrystallization or silica gel chromatography to remove inorganic salts and non-polar organic impurities, yielding the final product as a crystalline solid.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. Each method provides orthogonal data, creating a self-validating system for quality control.

Caption: Standard Analytical Workflow for Compound Verification.

Standard QC Protocols

-

¹H NMR Spectroscopy: This is the primary tool for structural elucidation. For this compound, one would expect to see distinct signals corresponding to the aromatic protons (with characteristic splitting patterns), a singlet for the benzylic CH₂ protons, a singlet for the methyl protons, and broad singlets for the -OH protons of the alcohol and boronic acid moieties. The integration of these signals should match the number of protons in each environment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique validates both purity and molecular weight. The liquid chromatography component separates the main compound from any impurities, providing a purity profile (e.g., >95%). The mass spectrometer provides the mass-to-charge ratio (m/z), which should correspond to the molecular ion of the compound ([M-H]⁻ or [M+H]⁺), confirming its molecular weight of 165.98 g/mol .

-

Melting Point Analysis: A sharp melting point range is a strong indicator of high purity. Broad or depressed melting points suggest the presence of impurities.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The utility of this compound in this context lies in its ability to introduce a substituted aromatic ring into a target molecule. The hydroxymethyl group can serve as a handle for further synthetic transformations post-coupling.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X).

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[4]

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Handling, Storage, and Safety

As with all boronic acids, proper handling is essential to maintain the integrity of the reagent and ensure user safety.

-

Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere if possible. Boronic acids have a tendency to undergo trimerization to form boroxines upon dehydration, which can affect reactivity.

-

Handling: The compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

ChemBK. boronic acid, B-(4-hydroxy-2-methylphenyl)-. [Link]

-

ChemBK. (4-Hydroxy-2-methylphenyl)boronic acid. [Link]

-

Boron Molecular. Buy 4-(Hydroxymethyl)phenylboronic acid. [Link]

-

PubChem. (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. [Link]

-

Chemsrc. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. [Link]

-

ResearchGate. (Top): Reaction scheme for Suzuki coupling of... | Download Scientific Diagram. [Link]

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

-

ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... [Link]

Sources

- 1. This compound (CAS No. 166386-66-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Boronic acid, [4-(hydroxymethyl)-2-methylphenyl]- (9CI) [cymitquimica.com]

- 3. CAS 59016-93-2: (4-Hydroxymethylphenyl)boronic acid [cymitquimica.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and quality control of (4-(hydroxymethyl)-2-methylphenyl)boronic acid, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Boronic Acids and the Need for Rigorous Characterization

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The compound this compound, with its unique substitution pattern, offers medicinal chemists a valuable scaffold for introducing a reactive hydroxymethyl group and a sterically influencing methyl group, enabling the synthesis of complex molecular architectures.

Given their pivotal role, the unambiguous characterization of boronic acids is of paramount importance to ensure the identity, purity, and stability of these critical starting materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. This guide will delve into the principles and practical application of each of these techniques for the comprehensive analysis of this compound.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 166386-66-9 | [1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_Me [label="CH₃", pos="-2.6,1.5!"]; C_CH2OH [label="CH₂OH", pos="2.6,-1.5!"]; B [label="B(OH)₂", pos="0,3!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C2 -- C_Me; C5 -- C_CH2OH; C1 -- B;

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as methanol-d₄, to dissolve the sample completely.

-

For quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the solvent peak to its known value for the ¹³C spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600-3200 | Broad, Strong | O-H stretch (B-OH and C-OH) | The broadness is due to hydrogen bonding between the hydroxyl groups. [2] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl and methylene groups. |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~1350 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. |

| ~1020 | Strong | C-O stretch | From the primary alcohol of the hydroxymethyl group. |

B. Experimental Protocol for IR Spectroscopy (Solid Sample)

Caption: Workflow for solid-state IR data acquisition.

-

Sample Preparation (Thin Solid Film Method): [3] * Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

-

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the corresponding functional groups in the molecule.

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. [4]

A. Predicted Mass Spectrum (ESI)

The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of adducts, dimers, or the loss of water. [5][6]However, under optimized ESI conditions, a clear molecular ion or a related adduct should be observable.

| Predicted m/z | Ion | Rationale |

| 166.08 | [M+H]⁺ | The protonated molecular ion is often observed in positive ion mode ESI. |

| 188.06 | [M+Na]⁺ | Adduct formation with sodium ions, which are often present as impurities, is common in ESI-MS. |

| 147.07 | [M-H₂O+H]⁺ | Dehydration of the boronic acid moiety is a common fragmentation pathway. |

| 149.07 | [M-OH]⁺ | Loss of a hydroxyl group. |

B. Experimental Protocol for Mass Spectrometry (ESI)

Caption: Workflow for ESI-MS data acquisition and analysis.

-

Sample Preparation: [7] * Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent. High concentrations can lead to signal suppression and source contamination.

-

For positive ion mode analysis, a small amount of formic acid (e.g., 0.1% v/v) can be added to the final solution to facilitate protonation.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the ion of interest and minimize fragmentation.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) to include the expected molecular ion and potential fragments.

-

-

Data Analysis:

-

Examine the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant ions, such as solvent adducts or fragments.

-

Compare the experimentally observed m/z values with the theoretical masses of the expected ions to confirm the identity of the compound.

-

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for verifying its structure and ensuring its suitability for use in research and development. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can have a high degree of confidence in the identity and purity of this valuable synthetic building block. The protocols and predicted data presented in this guide provide a robust framework for the successful analysis of this and other related boronic acid derivatives.

References

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Tolylboronic acid | C7H9BO2 | CID 79799. PubChem. Available at: [Link]

-

Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | C13H13BO3 | CID 53216475. PubChem. Available at: [Link]

-

4-(Hydroxymethyl)phenylboronic acid. Boron Molecular. Available at: [Link]

-

Sample preparation for FT-IR. University of the West Indies at Mona, Jamaica. Available at: [Link]

-

O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

-

Benzyl alcohol. NIST WebBook. Available at: [Link]

-

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731. PubChem. Available at: [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. Available at: [Link]

-

4-Hydroxy-2-methyl phenyl boronic acid. ChemBK. Available at: [Link]

-

IR Spectroscopy of Solids. Chemistry LibreTexts. Available at: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available at: [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Human Metabolome Database. Available at: [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

IR Spectrum of Benzyl Alcohol(?). Reddit. Available at: [Link]

-

Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. Chegg.com. Available at: [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... ResearchGate. Available at: [Link]

-

Describe the procedure for preparing a liquid sample for infrared examination. Homework.Study.com. Available at: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]

-

Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. Available at: [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Available at: [Link]

-

27 IR Spectroscopy Solid Sample (English). YouTube. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]

Sources

- 1. Boronic acid, [4-(hydroxymethyl)-2-methylphenyl]- (9CI) [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Solubility Profile of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Drug Development

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from reaction kinetics and purification efficiency to formulation strategies and ultimately, bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, the practical aspects of its determination, and the key factors that modulate its behavior in various solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of this compound is intrinsically linked to its molecular structure. The presence of both a polar boronic acid moiety and a hydroxymethyl group, capable of acting as hydrogen bond donors and acceptors, suggests a favorable interaction with polar solvents. Conversely, the methyl-substituted phenyl ring introduces a degree of lipophilicity, which will influence its solubility in less polar organic media.

A crucial parameter governing the aqueous solubility of ionizable compounds is the acid dissociation constant (pKa). For the structurally related compound, (4-Hydroxy-2-methylphenyl)boronic acid, a predicted pKa value is approximately 9.17. This value is critical for understanding the pH-dependent solubility, as the equilibrium between the neutral boronic acid and the anionic boronate species will shift with changes in pH, significantly impacting solubility.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₁BO₃ | N/A |

| Molecular Weight | 165.98 g/mol | N/A |

| Appearance | White to off-white solid | [General knowledge] |

| Predicted pKa | ~9.17 (for (4-Hydroxy-2-methylphenyl)boronic acid) | ChemBK |

| General Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Water Solubility | 25 g/L (for (4-(Hydroxymethyl)phenyl)boronic acid) | Chembook |

Quantitative Solubility Profile: A Data-Driven Perspective

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, we can infer its likely behavior by examining data from structurally analogous arylboronic acids. The following table presents solubility data for phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data serves as a valuable proxy for understanding the solubility trends of substituted phenylboronic acids.

Table 1: Solubility of Phenylboronic Acid and Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Phenylboronic Acid Solubility | o-Isobutoxyphenylboronic Acid Solubility | m-Isobutoxyphenylboronic Acid Solubility | p-Isobutoxyphenylboronic Acid Solubility |

| Chloroform | Moderate | High | Data not available | Data not available |

| 3-Pentanone | High | High | Data not available | Data not available |

| Acetone | High | High | Data not available | Data not available |

| Dipropyl Ether | High | Moderate | Data not available | Data not available |

| Methylcyclohexane | Very Low | Low | Data not available | Data not available |

Source: Adapted from data presented in the Journal of Chemical & Engineering Data and the Journal of Solution Chemistry.[2][3]

The data illustrates that phenylboronic acids generally exhibit good solubility in polar aprotic solvents like acetone and 3-pentanone, and moderate to high solubility in ethers and chlorinated solvents.[2] Their solubility is significantly lower in nonpolar aliphatic solvents such as methylcyclohexane.[2] The introduction of an isobutoxy group, which increases the lipophilicity, generally enhances solubility in most organic solvents compared to the unsubstituted phenylboronic acid.[3] Based on these trends, it is anticipated that this compound will display a similar solubility profile, with good solubility in polar organic solvents. The presence of the hydroxymethyl group is expected to further enhance its solubility in protic solvents like methanol and ethanol through hydrogen bonding interactions.

Factors Influencing Solubility: A Deeper Dive

The Profound Impact of pH on Aqueous Solubility

The solubility of this compound in aqueous media is highly dependent on the pH of the solution. As a weak Lewis acid, the boronic acid functional group exists in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form.

Caption: pH-dependent equilibrium of boronic acid.

At pH values significantly below its pKa, the neutral form of the boronic acid predominates. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the formation of the more soluble anionic boronate species. This increase in solubility is attributed to the enhanced hydration of the charged species. Therefore, for applications requiring high aqueous concentrations of this compound, adjusting the pH to a value above its pKa is a critical strategy.

The Role of Temperature in Solubility

Co-solvents and Formulation Strategies

In drug development, achieving the desired concentration of a compound in a formulation can be challenging. The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, the addition of polar, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can significantly increase its solubility. The choice of co-solvent and its concentration must be carefully optimized to ensure the stability of the compound and the compatibility of the final formulation.

Experimental Determination of Solubility: Protocols and Best Practices

The accurate determination of solubility is a cornerstone of pre-formulation and process development. Two primary types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent (typically DMSO), is added to an aqueous buffer and allowed to equilibrate for a short period.[4] This method is widely used in early drug discovery for high-throughput screening of large compound libraries.[4]

Experimental Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Equilibration: Shake the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

-

Analysis: Determine the concentration of the dissolved compound in the supernatant. This can be achieved through various methods, including:

-

Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured and compared to a standard curve.

-

LC-MS/MS: Provides a highly sensitive and specific method for quantifying the compound in the supernatant.

-

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[5] The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[5]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is established. The agitation can be achieved using a shaker, rotator, or magnetic stirrer.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion: A Practical Guide for the Modern Scientist

The solubility of this compound is a multifaceted property that is fundamental to its successful application in research and development. This guide has provided a comprehensive overview of its solubility profile, from the underlying physicochemical principles to detailed experimental protocols for its determination. By understanding the influence of factors such as solvent polarity, pH, and temperature, and by employing robust experimental methodologies, researchers can effectively navigate the challenges associated with the solubility of this important building block. The insights and data presented herein are intended to empower scientists to make informed decisions, optimize experimental conditions, and ultimately accelerate the pace of innovation in drug discovery and chemical synthesis.

References

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4476-4485. Available at: [Link]

-

ChemBK. (n.d.). 4-Hydroxy-2-methyl phenyl boronic acid. Retrieved from [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Dissolution Technologies, 14(3), 4-10. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

The Ascent of a Versatile Moiety: An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids, a class of organoboron compounds, have carved an indispensable niche in modern chemical and pharmaceutical sciences. From their serendipitous discovery in the 19th century to their central role in Nobel Prize-winning cross-coupling reactions and their incorporation into life-saving therapeutics, their journey is a testament to the power of fundamental research and the continual evolution of synthetic methodology. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted phenylboronic acids, offering field-proven insights into their preparation and a detailed look at their transformative impact on drug development.

Genesis: The Dawn of Organoboron Chemistry

The story of substituted phenylboronic acids begins not with the phenyl group, but with the broader discovery of organoboronic acids. In 1860, the English chemist Edward Frankland, a pioneer in organometallic chemistry, first reported the synthesis and isolation of a boronic acid. His work involved a two-stage process to create ethylboronic acid from diethylzinc and triethyl borate. This seminal discovery laid the groundwork for the entire field of organoboron chemistry.

Twenty years later, in 1880, Arthur Michaelis and his student, Becker, reported the first synthesis of phenylboronic acid.[1] Their method involved the reaction of diphenylmercury with boron trichloride at elevated temperatures. While historically significant, this early method was far from practical, utilizing highly toxic and air-sensitive reagents. The true potential of phenylboronic acids remained largely untapped until more accessible and versatile synthetic routes were developed.

The Synthetic Revolution: From Niche Reagents to Ubiquitous Building Blocks

The widespread adoption of substituted phenylboronic acids was contingent on the development of reliable and scalable synthetic methodologies. The evolution of these methods reflects the broader advancements in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

The Grignard Approach: A Foundational Method

A significant leap forward came with the application of Grignard reagents. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, became a cornerstone for the synthesis of phenylboronic acid and its substituted derivatives.[2] This method offered a more practical and less hazardous alternative to the organomercury route.

Conceptual Workflow of the Grignard-based Synthesis of Substituted Phenylboronic Acids

Caption: General workflow for the synthesis of substituted phenylboronic acids via the Grignard reaction.

Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid

The synthesis of 4-carboxyphenylboronic acid provides a practical example of the multi-step processes often required for preparing functionalized phenylboronic acids. A common approach involves the protection of the carboxylic acid functionality of 4-bromobenzoic acid before proceeding with the Grignard reaction.[3]

Step 1: Amidation of 4-Bromobenzoic Acid

-

To a solution of 4-bromobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux to form the acid chloride.

-

After removing the excess thionyl chloride, the acid chloride is dissolved in an appropriate solvent.

-

This solution is then added dropwise to a cooled solution of a secondary amine (e.g., diisopropylamine) in the same solvent to form 4-bromo-N,N-diisopropylbenzamide.[3]

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amide.[3]

Causality: The carboxylic acid proton is acidic and would quench the highly basic Grignard reagent. Therefore, protection as an amide is crucial for the success of the subsequent step.

Step 2: Grignard Reaction and Borylation

-

The protected 4-bromo-N,N-diisopropylbenzamide is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are added, and the reaction is initiated.

-

The resulting Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate) at low temperature (-78 °C).[2]

-

The reaction is allowed to warm to room temperature and stirred until completion.

Causality: The low temperature is critical to prevent side reactions, such as the addition of the Grignard reagent to the boronate ester product. Anhydrous conditions are essential as any trace of water will protonate and destroy the Grignard reagent.

Step 3: Hydrolysis

-

The reaction mixture is quenched with a cooled acidic solution (e.g., dilute HCl or H2SO4).

-

The resulting (4-(diisopropylcarbamoyl)phenyl)boronic acid is then hydrolyzed, often with a base such as lithium hydroxide, to cleave the amide and yield 4-carboxyphenylboronic acid.[3]

-

The final product is isolated by filtration and can be further purified by recrystallization.

The Rise of Palladium Catalysis: The Suzuki-Miyaura Coupling

The true inflection point in the history of substituted phenylboronic acids was the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for forming carbon-carbon bonds between organoboron compounds and organic halides.[4] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. For this groundbreaking work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.

The Suzuki-Miyaura coupling has become one of the most important and widely used reactions in both academic and industrial settings, particularly in the synthesis of complex molecules, including pharmaceuticals.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R1-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R2) from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups (R1 and R2) are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Substituted Phenylboronic Acids in Drug Development: From Bench to Bedside

The unique properties of the boronic acid group—its ability to form reversible covalent bonds with diols and its role as a bioisostere for carboxylic acids—have made it a privileged scaffold in medicinal chemistry. This has led to the development and approval of several life-changing drugs.

Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation.[5] By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to apoptosis.[5] It was the first proteasome inhibitor to be approved by the FDA in 2003 for the treatment of multiple myeloma.[1]

The boronic acid moiety is the lynchpin of bortezomib's mechanism of action. The vacant p-orbital on the boron atom acts as a powerful electrophile that forms a stable, yet reversible, covalent bond with the hydroxyl group of a threonine residue in the active site of the proteasome.

Tavaborole (Kerydin®): An Antifungal Agent

Tavaborole is a benzoxaborole antifungal agent approved by the FDA in 2014 for the treatment of onychomycosis (fungal infection of the nails).[6] Its unique mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[6][7] Tavaborole traps the tRNA in the editing site of the enzyme, thereby halting protein production and leading to fungal cell death.[8] The boron atom is critical for this interaction.

Crisaborole (Eucrisa®): A Topical Treatment for Atopic Dermatitis

Crisaborole, another benzoxaborole derivative, was approved by the FDA in 2016 for the topical treatment of mild to moderate atopic dermatitis (eczema).[4][9][10][11] It acts as a phosphodiesterase 4 (PDE4) inhibitor, reducing inflammation in the skin. The boron atom in crisaborole plays a key role in its binding to the PDE4 active site.

Table 1: FDA-Approved Drugs Containing a Substituted Phenylboronic Acid Moiety

| Drug Name (Trade Name) | Chemical Structure | Year of FDA Approval | Therapeutic Area | Mechanism of Action |

| Bortezomib (Velcade®) | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | 2003 | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome |

| Tavaborole (Kerydin®) | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 2014 | Antifungal (Onychomycosis) | Inhibitor of fungal leucyl-tRNA synthetase |

| Crisaborole (Eucrisa®) | 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile | 2016 | Dermatology (Atopic Dermatitis) | Phosphodiesterase 4 (PDE4) inhibitor |

Future Perspectives

The journey of substituted phenylboronic acids is far from over. Ongoing research continues to expand their synthetic accessibility and uncover novel applications. In drug discovery, the development of new boronic acid-based warheads for targeted covalent inhibitors is an active area of investigation. In materials science, their unique properties are being harnessed to create advanced sensors, polymers, and functional materials. The rich history and versatile chemistry of substituted phenylboronic acids ensure that they will remain at the forefront of scientific innovation for years to come.

References

-

Gupta, A. K., & Gupta, M. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Journal of Dermatology, Venereology, and Leprology, 81(4), 424. [Link]

-

Li, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Nanobiotechnology, 15(1), 1-11. [Link]

-

Stern, M., et al. (2018). Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice. Cancers, 10(9), 323. [Link]

-

Jiang, H. M., et al. (2008). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Chemical Letters, 19(11), 1285-1288. [Link]

-

DermNet. (2019). Crisaborole. [Link]

-

Vega, A., et al. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1260. [Link]

- CN103724366A - Preparation method of p-carboxyphenylboronic acid. (2014).

-

Li, Y., et al. (2022). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Molecules, 27(20), 6883. [Link]

-

Vega, A., et al. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1260. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. (n.d.). [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids. (2003).

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science, 14(2), 001-013. [Link]

-

A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. (n.d.). [Link]

- CN109467569B - Synthetic method of 3-aminophenylboronic acid. (2021).

-

Ivanov, A. S., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of Pharmaceutical Sciences, 102(2), 559-565. [Link]

-

Gupta, A. K., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Patient preference and adherence, 9, 1547–1553. [Link]

-

BioPharma Dive. (2016). Pfizer's Eucrisa snags FDA approval. [Link]

-

Zhang, Y., et al. (2021). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Applied Bio Materials, 4(11), 8196-8205. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(17), 3913. [Link]

- EP2377868A1 - Synthesis of Bortezomib. (2011).

-

Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. (2014). Langmuir, 30(43), 12848-12854. [Link]

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (2002).

-

U.S. Food and Drug Administration. (2016). EUCRISA™ (crisaborole) Label. [Link]

-

Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. (2016). Physical Chemistry Chemical Physics, 18(15), 9999-10004. [Link]

-

U.S. Food and Drug Administration. (2016). New Drug Approvals for 2016: crisaborole. [Link]

-

Ivanov, A. S., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of Pharmaceutical Sciences, 102(2), 559-565. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2014). Journal of Materials Chemistry B, 2(39), 6757-6766. [Link]

-

GlobalRx. (2023). Clinical Profile of Tavaborole 5% Topical Solution. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2014). Journal of Materials Chemistry B, 2(39), 6757-6766. [Link]

-

Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62-69. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Carboxyphenylboronic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem Compound Database. [Link]

Sources

- 1. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. researchgate.net [researchgate.net]

- 9. pfizer.com [pfizer.com]

- 10. biopharmadive.com [biopharmadive.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

A Technical Guide to Unlocking the Potential of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid in Modern Chemistry

Introduction: A Multifaceted Building Block for Next-Generation Discovery

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound distinguished by a unique trifecta of functional groups: a reactive boronic acid, a versatile hydroxymethyl substituent, and a sterically and electronically influential methyl group. This strategic arrangement makes it more than a simple coupling partner; it is a sophisticated building block with immense, largely untapped potential across medicinal chemistry, materials science, and chemical biology.

While boronic acids are widely recognized as indispensable reagents in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds[1][2][3][4], the ancillary functional groups on this specific molecule offer orthogonal chemical handles for subsequent transformations. The hydroxymethyl group, in particular, opens avenues for derivatization, polymerization, and intramolecular cyclization, while the ortho-methyl group subtly modulates the reactivity and conformational properties of the boronic acid moiety.

This guide moves beyond the compound's established role in routine synthesis. It presents a forward-looking exploration of four high-impact research areas, providing the conceptual framework and actionable experimental designs to inspire innovation for researchers in drug discovery and materials science.

Advanced Therapeutic Scaffolds: The Benzoxaborole Frontier

The intramolecular proximity of the boronic acid and hydroxymethyl groups in the title compound presents a compelling opportunity for the synthesis of 4-methyl-1,3-dihydro-2,1-benzoxaborole. Benzoxaboroles are a privileged heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory effects[5][6][7]. The unique ability of the boron atom in this scaffold to form stable, reversible covalent bonds with biological targets, such as the diol groups in tRNA synthetase, underpins its therapeutic efficacy[6][8].

Research Directive: Synthesis and Screening of a Novel 4-Methylbenzoxaborole Library

This research area focuses on the synthesis of the core 4-methylbenzoxaborole scaffold and the subsequent exploration of its therapeutic potential through the creation and screening of a focused derivative library.

A. Synthesis of the Core Scaffold

The cyclization is typically achieved via a dehydrative condensation reaction. The ortho-methyl group is hypothesized to influence the electronic properties and stability of the resulting benzoxaborole ring system, potentially leading to novel biological activity profiles compared to unsubstituted analogues.

Caption: Intramolecular cyclization to form the benzoxaborole scaffold.

B. Experimental Protocol: Synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborole

-

Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 5.0 mmol).

-

Solvent: Add anhydrous toluene (50 mL) via syringe.

-

Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material (approx. 4-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 4-methyl-1,3-dihydro-2,1-benzoxaborole.

C. Library Development and Screening

The synthesized benzoxaborole can be further functionalized. For instance, substitution at the boron atom can modulate its Lewis acidity and target engagement. A hypothetical screening of such derivatives against a panel of pathogenic fungi could yield the following results:

| Compound ID | R-Group on Boron | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| MB-001 | -OH (Parent) | 16 | 32 |

| MB-002 | -OCH₃ | 8 | 16 |

| MB-003 | -O(CH₂)₂CH₃ | 4 | 8 |

| MB-004 | -F | >64 | >64 |

This data is hypothetical and for illustrative purposes only.

This structured approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of promising antifungal lead compounds.

A Novel Core Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds.[9][10][11] It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target, followed by optimization to develop high-affinity ligands.[9][10] With a molecular weight of approximately 166 g/mol and two distinct functional handles, this compound is an ideal starting point for an FBDD campaign.

Research Directive: Targeting Protein Kinases with a Boronic Acid Fragment Library

Protein kinases are a major class of drug targets, particularly in oncology. The boronic acid can act as a "warhead" to form a reversible covalent bond with a key serine or threonine residue in the kinase active site, while the hydroxymethyl group provides a vector for synthetic elaboration to improve potency and selectivity.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

A. Initial Fragment Screening

The parent compound would be screened against a target of interest, for example, a cancer-associated kinase like AKT1. Biophysical methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for detecting the weak binding interactions characteristic of fragments.

B. Protocol: Library Synthesis via Etherification of the Hydroxymethyl Group

-

Setup: In a vial, dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).

-

Base: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.6 mmol) portion-wise at 0 °C. Stir for 20 minutes.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 0.55 mmol) and allow the reaction to warm to room temperature.

-

Monitoring: Stir overnight. Monitor completion by LC-MS.

-

Work-up: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by preparative HPLC to yield the desired ether derivative.

C. Hypothetical Screening Data

A library of ether derivatives could be synthesized and tested in a biochemical assay to determine their inhibitory concentration (IC₅₀) against the target kinase.

| Compound ID | R-Group (-CH₂-O-R) | AKT1 IC₅₀ (µM) | Ligand Efficiency (LE) |

| F-001 | -H (Parent) | 850 | 0.28 |

| F-002 | -Benzyl | 120 | 0.35 |

| F-003 | -4-Fluorobenzyl | 45 | 0.39 |

| F-004 | -2-Naphthylmethyl | 15 | 0.42 |

This data is hypothetical and for illustrative purposes only.

The results would guide the next round of synthesis, focusing on modifications that improve potency (lower IC₅₀) and ligand efficiency, a key metric in FBDD.[10]

Advanced Materials: Boronic Acid-Functionalized Polymers

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The boronic acid can be leveraged for its ability to reversibly bind diols, making it a key component in glucose-responsive materials for applications like diabetes management.[12][13] The hydroxymethyl group can be used as a point of attachment for polymerization.

Research Directive: Synthesis of a Glucose-Responsive Hydrogel

This research thrust involves incorporating the boronic acid moiety into a polymer backbone to create a "smart" hydrogel that changes its properties (e.g., swelling) in response to glucose concentration.

A. Monomer Synthesis

First, the hydroxymethyl group is modified to introduce a polymerizable functional group, such as an acrylate.

Caption: Functionalization of the core molecule into a polymerizable monomer.

B. Polymerization and Hydrogel Formation

The resulting monomer can be co-polymerized with a hydrophilic co-monomer (like acrylamide) and a cross-linker to form a hydrogel network. In the absence of glucose, the boronic acid moieties can form intramolecular boronate esters, leading to a more compact gel. In the presence of glucose, the boronic acids preferentially bind with the sugar's diol groups, causing the hydrogel to swell. This reversible swelling can be harnessed for controlled drug release or as a sensing mechanism.

Broadening Synthetic Horizons with Novel Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application for aryl boronic acids, there is significant scope to explore the utility of this compound in other modern cross-coupling methodologies.[1][2][14]

Research Directive: Exploring Photoredox and Nickel-Catalyzed Couplings

-

Photoredox/Nickel Dual Catalysis: This powerful technique enables cross-coupling reactions under exceptionally mild conditions. Investigating the coupling of this boronic acid with non-traditional partners like alkyl halides or carboxylic acid derivatives could lead to novel molecular architectures that are difficult to access via traditional palladium catalysis. The hydroxymethyl group could be protected or unprotected to study its influence on the reaction's efficiency.

-

Direct C-H Arylation: Using this boronic acid as the arylating agent in a direct C-H activation/arylation reaction with heterocycles would be a highly atom-economical method for synthesizing valuable pharmaceutical intermediates. The steric hindrance from the ortho-methyl group could provide unique regioselectivity in these transformations.

Conclusion

This compound is a uniquely versatile chemical entity whose potential extends far beyond its role as a simple building block in Suzuki coupling. The strategic research areas outlined in this guide—the development of novel benzoxaborole therapeutics, its application as a core fragment in FBDD, its use in creating "smart" materials, and its deployment in cutting-edge cross-coupling reactions—represent fertile ground for innovation. By leveraging its distinct structural features, researchers can unlock new scientific frontiers, paving the way for the next generation of pharmaceuticals, diagnostics, and advanced materials.

References

-

Alves, M. J., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 779. Available from: [Link]

-

Chemsrc. (2025). [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. Chemsrc.com. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Dowlut, M., & Hall, D. G. (2006). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 39(10), 710–723. Available from: [Link]

-

Erlanson, D. A. (Ed.). (2023). Fragment-Based Drug Discovery. CHI Conference. Available from: [Link]

-

Fang, C., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 10, 818296. Available from: [Link]

-

Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. Available from: [Link]

-

Koshizuka, M., & Shimada, T. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available from: [Link]

-

ResearchGate. (n.d.). (Top): Reaction scheme for Suzuki coupling of... | Download Scientific Diagram. Available from: [Link]

-

Singh, G., & Dhemla, D. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Thomas, G. L., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182. Available from: [Link]

-

Wikipedia. (n.d.). Fragment-based lead discovery. Available from: [Link]

-

Xu, S., & Wang, B. (2014). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 57(9), 1198–1211. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: From Commercial Suppliers to Reaction Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, identified by its CAS Number 166386-66-9, is a bifunctional organoboron compound of increasing importance in the fields of medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a reactive hydroxymethyl group. This dual functionality allows for sequential, orthogonal chemical modifications, making it an invaluable building block for creating complex molecular architectures.

The strategic placement of the methyl group ortho to the boronic acid sterically influences the reactivity and conformational properties of the molecule, a feature that can be exploited by medicinal chemists to fine-tune ligand-protein interactions. The hydroxymethyl group, meanwhile, serves as a versatile handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth overview of the commercial supplier landscape, critical quality control parameters, and a practical guide to its application in the Suzuki-Miyaura cross-coupling reaction.

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling with (4-(Hydroxymethyl)-2-methylphenyl)boronic acid

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The specific reagent, (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, is a valuable building block, incorporating a sterically hindered ortho-methyl group and a versatile para-hydroxymethyl handle. This structure allows for the creation of intricate molecular architectures while providing a reactive site for subsequent chemical modifications.

This guide provides a detailed examination of the critical parameters for successfully employing this reagent in palladium-catalyzed coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, reaction conditions, and provide robust, field-proven protocols for researchers.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The rate of this step is often influenced by the electron richness of the palladium center and the nature of the aryl halide.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[4] This is a crucial step where the structure of the boronic acid plays a significant role.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Sources

Application Notes & Protocols: (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid as a Versatile Building Block in Modern Organic Synthesis

Prepared by: Senior Application Scientist, Organic Chemistry Division

Abstract